molecular formula C4H5N3O B112623 3-Aminopyrazin-2-ol CAS No. 43029-19-2

3-Aminopyrazin-2-ol

Cat. No. B112623
CAS RN: 43029-19-2
M. Wt: 111.1 g/mol
InChI Key: KQLHRXQKORXSTC-UHFFFAOYSA-N
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Description

3-Aminopyrazin-2-ol is a chemical compound with the molecular formula C4H5N3O . It is used for research purposes.


Synthesis Analysis

The synthesis of 3-Aminopyrazin-2-ol involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A two-dimensional coordination polymer [Zn(L) 2] n ( 1 ) (L = 3-aminopyrazine-2-carboxylate) synthesized from the solvothermal reaction of zinc(II) salt with 3-aminopyrazine-2-carboxylic acid (HL) is also described .


Molecular Structure Analysis

The molecular structure of 3-Aminopyrazin-2-ol has been characterized by single X-ray diffraction, IR spectra, and thermogravimetric analyses . The three major pathways for molecular structure changes that can occur will be examined: primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .


Chemical Reactions Analysis

The chemical reactions involving 3-Aminopyrazin-2-ol are complex and can involve multiple steps . For instance, the oxidation of o-aminophenol can lead to the formation of 3-Aminopyrazin-2-ol .

Scientific Research Applications

Structural Characterization and Tautomerism

3-Aminopyrazin-2-ol derivatives, including 2-formyl-3-aminopyrazine and others, have been studied using multinuclear magnetic resonance spectroscopy. These studies address amino-imine tautomerism and the stabilities of different tautomers. The crystalline structure of 2-benzoyl-3-aminopyrazine was solved, revealing supramolecular architectures formed through intermolecular hydrogen bonds (Farrán et al., 2005).

Role in Inhibiting Enzymatic Activities

Derivatives of 3-aminopyrazin-2-ol, such as 1-(2-aminopyrazin-3-yl)methyl-2-thioureas, have been identified as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). These compounds are significant in suppressing TNFalpha expression, demonstrating promising in vitro and in vivo activities (Lin et al., 2009).

Nucleoside Chemistry and Stability

6-Aminopyrazin-2(1H)-one, a pyrimidine-base analog, has been studied for its potential to form stable base pairs with complementary purine analogs in oligonucleotides. This research includes the synthesis of various nucleosides and their rearrangement under physiological conditions, offering insights into the stability and reactivity of these compounds (Voegel & Benner, 1996).

Antimycobacterial Properties

Esters of 3-aminopyrazine-2-carboxylic acid have been synthesized and evaluated for their antimycobacterial properties. The study includes the characterization of these compounds and their in vitro effectiveness against Mycobacterium tuberculosis (Doležal et al., 2013).

Anticonvulsant Activity

Research on 3-aminopyrazin-2-ol derivatives, such as 3-aminopyrroles, has demonstrated considerable anticonvulsant activity with minimal neurotoxicity. These compounds have been found to block sodium channels, offering a potential therapeutic approach for seizure disorders (Unverferth et al., 1998).

properties

IUPAC Name

3-amino-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLHRXQKORXSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312867
Record name 3-aminopyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyrazin-2-ol

CAS RN

43029-19-2
Record name 43029-19-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-aminopyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GB Barlin - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… Condensation of the aminomalondiamide with glyoxal by the method of Jonesi6 gave 3-hydroxypyrazine-2-carboxamide and Hofmann degradation afforded 3-aminopyrazin-2-ol,17 mp …
Number of citations: 8 www.publish.csiro.au

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